molecular formula C11H7ClINO3 B2891509 (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid CAS No. 730949-78-7

(5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid

Cat. No.: B2891509
CAS No.: 730949-78-7
M. Wt: 363.54
InChI Key: XLKWXKFEMAQBTO-UHFFFAOYSA-N
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Description

(5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine and iodine atoms at positions 5 and 7 of the quinoline ring, respectively, and an acetic acid moiety attached to the 8-yloxy position

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to chelate metal ions, which is useful in the treatment of diseases like Alzheimer’s.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid typically involves multiple steps, starting from commercially available quinoline derivatives. The general synthetic route includes:

    Halogenation: Introduction of chlorine and iodine atoms at specific positions on the quinoline ring.

    Hydroxylation: Introduction of a hydroxyl group at the 8-position of the quinoline ring.

    Esterification: Conversion of the hydroxyl group to an acetic acid moiety through esterification reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of suitable catalysts and solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes.

    Pathways Involved: It can interfere with DNA replication and repair processes, leading to cell death in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

    Clioquinol: A related compound with similar halogenation patterns but different functional groups.

    8-Hydroxyquinoline: Shares the quinoline core structure but lacks the halogenation and acetic acid moiety.

Uniqueness: (5-Chloro-7-iodo-quinolin-8-yloxy)-acetic acid is unique due to its specific halogenation pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and its potential as an anticancer agent set it apart from other quinoline derivatives.

Properties

IUPAC Name

2-(5-chloro-7-iodoquinolin-8-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClINO3/c12-7-4-8(13)11(17-5-9(15)16)10-6(7)2-1-3-14-10/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWXKFEMAQBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)I)OCC(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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